molecular formula C18H22ClN3O2S B2591703 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216860-13-7

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2591703
CAS No.: 1216860-13-7
M. Wt: 379.9
InChI Key: UJLCXPRUSOHMCH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole derivative featuring a furan-2-carboxamide core substituted with a dimethylaminoethyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications. Its structure combines a lipophilic benzothiazole ring (with 5,6-dimethyl substituents) and a polar dimethylaminoethyl moiety, which may influence blood-brain barrier penetration and receptor binding.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S.ClH/c1-12-10-14-16(11-13(12)2)24-18(19-14)21(8-7-20(3)4)17(22)15-6-5-9-23-15;/h5-6,9-11H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCXPRUSOHMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The presence of the thiazole ring is crucial for its activity, as modifications to this ring can significantly alter potency. Key findings include:

  • Mechanism of Action : The compound may interact with cellular targets involved in apoptosis and cell cycle regulation, potentially leading to programmed cell death in cancer cells.
  • Molecular Docking Studies : These studies suggest that the compound preferentially binds to specific proteins within cancer cells, inhibiting their function and promoting cell death.

Interaction with Biological Macromolecules

The compound has been shown to interact with various biological macromolecules, including:

  • Proteins involved in cancer pathways.
  • Potential inhibition of tubulin polymerization, a critical process in cancer cell division .

Synthesis and Optimization

The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the dimethylamino group.
  • Coupling reactions to form the final product.

Optimization of these steps is essential for maximizing yield and purity, which are critical for biological testing and application.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cell lines such as HeLa and MDA-MB-468. Results indicated IC50 values in the sub-micromolar range, demonstrating potent activity against these cancer types. The study concluded that modifications to the thiazole ring could enhance efficacy further.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound induces apoptosis in cancer cells. It was found that the compound activates specific apoptotic pathways, leading to increased cell death rates in treated cells compared to controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Benzothiazole Derivatives with Acetamide vs. Furan Carboxamide
  • Compound 3h (): Structure: N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(2-(dimethylamino)ethyl)piperazin-1-yl) acetamide Key Differences:
  • Acetamide backbone vs. furan carboxamide in the target compound.
  • Substituent: A piperazine-linked dimethylaminoethyl group instead of a direct dimethylaminoethyl attachment. Implications:
  • The piperazine spacer in 3h could enhance conformational flexibility, affecting pharmacokinetics .

  • Compound 2a ():

    • Structure: N-(5,6-methylenedioxybenzothiazole-2-yl)-2-chloroacetamide
    • Key Differences:
  • Chloroacetamide backbone and methylenedioxybenzothiazole core.
    • Implications:
  • The electron-withdrawing chloro group may reduce metabolic stability compared to the dimethylaminoethyl group in the target compound.
  • Methylenedioxy substituents on the benzothiazole could increase lipophilicity, altering tissue distribution .

Pharmacological and ADME Profiles

Antidepressant Activity
  • Compound 3g ():
    • Structure: N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-chlorobenzyl)piperazin-1-yl) acetamide
    • Pharmacological Data: Tested at 40 mg/kg in BALB/c mice, showing antidepressant effects in tail suspension tests.
    • Comparison with Target Compound:
  • The furan carboxamide’s conjugated system might enhance π-π stacking with serotonin receptors, improving efficacy .
ADME Predictions
  • QikProp Analysis ():
    • Parameters evaluated for analogs include logP, polar surface area (PSA), and hydrogen bonding.
    • Target Compound Predictions:
  • Lower logP than 3g/3h due to the hydrophilic hydrochloride salt.
  • Higher PSA from the furan oxygen and tertiary amine, possibly reducing passive diffusion but improving solubility .

Key Differentiators and Implications

Feature Target Compound Analog (3h) Analog (2a)
Core Structure Furan-2-carboxamide Acetamide Chloroacetamide
Benzothiazole Substituents 5,6-Dimethyl 5,6-Dimethyl 5,6-Methylenedioxy
Polar Group Dimethylaminoethyl (hydrochloride) Piperazine-linked dimethylaminoethyl Chloroacetyl
Predicted logP ~2.1 (salt-adjusted) ~3.5 ~2.8
Metabolic Stability Moderate (furan oxidation risk) High (stable acetamide) Low (reactive chloro group)

Q & A

Q. What advanced separation techniques purify enantiomers or polymorphs?

  • Methodological Answer : Employ chiral HPLC with cellulose-based columns or SFC (supercritical fluid chromatography). For polymorph separation, use differential scanning calorimetry (DSC) to identify crystalline forms and optimize recrystallization solvents (e.g., ethanol/water gradients) .

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